N-[2-[cyclopentyl(methyl)amino]phenyl]-1H-pyrazole-4-carboxamide
Description
N-[2-[cyclopentyl(methyl)amino]phenyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acid and amine. The presence of the cyclopentyl and methylamino groups further enhances its chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-[cyclopentyl(methyl)amino]phenyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20(13-6-2-3-7-13)15-9-5-4-8-14(15)19-16(21)12-10-17-18-11-12/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFHRHWFUQVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=CC=CC=C2NC(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[cyclopentyl(methyl)amino]phenyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the cyclization of hydrazine derivatives with 1,3-diketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps include:
Cyclization Reaction: Formation of the pyrazole ring under controlled temperature and pH conditions.
Substitution Reaction: Introduction of the phenyl group using electrophilic aromatic substitution.
Amidation Reaction: Coupling of the carboxylic acid derivative with the cyclopentyl(methyl)amine under catalytic conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and methylamino groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazole and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving pyrazole derivatives.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to bind to active sites of enzymes, inhibiting their activity. The cyclopentyl(methyl)amino group enhances the compound’s binding affinity and specificity. Pathways involved include inhibition of kinase activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
- N-[2-(cyclopentylamino)phenyl]-1H-pyrazole-4-carboxamide
- N-[2-(methylamino)phenyl]-1H-pyrazole-4-carboxamide
- N-[2-(cyclopentyl(methyl)amino)phenyl]-1H-pyrazole-3-carboxamide
Comparison: N-[2-[cyclopentyl(methyl)amino]phenyl]-1H-pyrazole-4-carboxamide is unique due to the specific positioning of the cyclopentyl(methyl)amino group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and higher binding affinity to certain biological targets, making it a valuable candidate in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
